Tert-butyl 3-oxopyrazolidine-1-carboxylate

Description

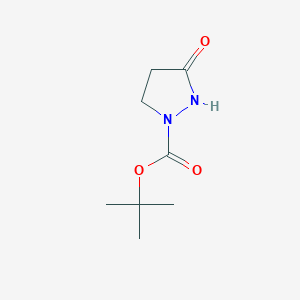

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxopyrazolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-6(11)9-10/h4-5H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKIYHEESZGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrazolidinone Scaffolds in Organic Synthesis

The pyrazolidinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This framework's prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets.

Historically, pyrazolidinone derivatives have been integral to the development of various therapeutic agents. Their utility extends to the synthesis of fused heterocyclic systems, such as pyrazolo[1,2-a]cinnolines, which are recognized for their potential medicinal value. researchgate.net The synthesis of these complex structures often relies on the reactivity of the pyrazolidinone core, which can participate in a variety of chemical transformations, including cyclization and annulation reactions. For instance, rhodium-catalyzed reactions of pyrazolidinones with diazo compounds provide a direct route to these valuable cinnoline (B1195905) derivatives. researchgate.net

Overview of N Protected Cyclic Hydrazides As Key Intermediates

The N-Boc group can be readily introduced and, crucially, removed under specific and often mild acidic conditions. This "on-off" capability allows chemists to unmask the nitrogen atom at a desired stage of a synthetic sequence, enabling further functionalization. The synthesis of complex molecules, such as novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often utilizes N-Boc protected precursors to ensure the selective formation of the desired product. researchgate.net The development of N-Boc-protected heterocyclic building blocks, including those derived from piperidine (B6355638), further underscores the importance of this strategy in creating diverse molecular libraries for drug discovery. nih.gov

Rationale for Research Focus on 3 Oxopyrazolidinone Derivatives

De Novo Synthetic Routes to the 3-Oxopyrazolidinone Core

The fundamental approach to synthesizing the 3-oxopyrazolidinone scaffold involves the formation of the heterocyclic ring from acyclic precursors. These de novo syntheses are characterized by cyclization reactions that establish the core structure.

Cyclization Strategies Involving Hydrazine (B178648) Derivatives

A primary and widely employed method for constructing the pyrazolidinone ring is the cyclization reaction between a suitable three-carbon backbone and a hydrazine derivative. arkat-usa.org The reaction of α,β-unsaturated esters with hydrazine hydrate (B1144303) is a common strategy. arkat-usa.orgrsc.org This approach relies on a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization to form the 3-oxopyrazolidinone ring. The reaction conditions can be modulated to control the outcome, though the formation of side products, such as malonohydrazide and aldehyde azines, can occur. rsc.org

For instance, the reaction of dialkyl esters of carboxylic acids like fumarate (B1241708) or maleate (B1232345) esters with a hydrazine compound in the presence of a base can yield alkyl 5-oxo-pyrazolidine-3-carboxylate derivatives. google.com

Ring-Closing Reactions for Pyrazolidinone System Formation

Intramolecular ring-closing reactions represent another effective strategy for the formation of the pyrazolidinone system. These reactions typically involve a precursor that already contains the N-N bond and a suitable carbon chain that can undergo cyclization. An example is the cyclization of β-sulfonyloxy esters with hydrazine hydrate. The sulfonyloxy group acts as a leaving group, facilitating the intramolecular nucleophilic attack by the hydrazine nitrogen to close the ring. arkat-usa.org

Multistep Syntheses from Established Precursors (e.g., N-protected glycines)

More elaborate, multi-step syntheses allow for the construction of functionalized 3-oxopyrazolidinones from readily available starting materials like N-protected α-amino acids, such as N-Boc-glycine. A representative synthetic sequence involves the homologation of N-Boc-glycine to a β-keto ester, followed by reduction to a β-hydroxy ester. Activation of the hydroxyl group, for example, through mesylation, provides a reactive intermediate. Subsequent cyclization with a hydrazine derivative furnishes the 5-substituted 3-pyrazolidinone. nih.govresearchgate.net

This multi-step approach offers the advantage of introducing substituents at specific positions on the pyrazolidinone ring, starting from chiral or achiral amino acid precursors. nih.govresearchgate.net

Regioselective Installation of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group

The introduction of the tert-butyl carbamate (Boc) protecting group onto the pyrazolidinone ring is a critical step for further functionalization and peptide synthesis applications. The pyrazolidin-3-one (B1205042) ring possesses two nitrogen atoms, N1 and N2, which can potentially be acylated. Therefore, achieving regioselectivity in the protection step is paramount.

The regioselectivity of the Boc protection can be influenced by the reaction conditions and the substitution pattern of the pyrazolidinone core. In many synthetic sequences, the Boc group is introduced at an early stage, for example, by using tert-butyl carbazate (B1233558) as the hydrazine component in the cyclization reaction. researchgate.netgoogle.comcore.ac.uk This precursor already contains the N-Boc moiety, which can direct the cyclization to yield the N1-Boc protected pyrazolidinone.

Alternatively, the Boc group can be introduced after the formation of the pyrazolidinone ring. The inherent reactivity differences between the N1 and N2 positions can be exploited to achieve regioselective protection. For instance, the N1 nitrogen is generally more nucleophilic and less sterically hindered than the N2 nitrogen, which is part of an amide-like functionality. This difference can often be used to selectively introduce the Boc group at the N1 position using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under suitable basic conditions.

Advanced Synthetic Approaches to the 3-Oxopyrazolidinone Framework

Beyond traditional cyclization methods, advanced synthetic strategies have been developed to access the 3-oxopyrazolidinone scaffold, including transformations from other heterocyclic systems.

Ring Switching Transformations (e.g., from N-Boc-pyrrolin-2(5H)-one precursors)

An innovative approach to the synthesis of 3-oxopyrazolidinones involves a "ring switching" transformation. This strategy utilizes a pre-existing heterocyclic ring, which undergoes a rearrangement to form the desired pyrazolidinone system. A notable example is the reaction of N-Boc-pyrrolin-2(5H)-one with hydrazine hydrate. nih.govresearchgate.net This transformation provides a direct route to a 3-pyrazolidinone derivative, showcasing a novel synthetic pathway that leverages the reactivity of different heterocyclic precursors. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Pyrazolidinone Derivatives

The synthesis of enantiomerically pure chiral pyrazolidinone derivatives is a significant area of research, driven by their potential as chiral building blocks and their presence in biologically active molecules. Various stereoselective strategies have been developed, primarily relying on asymmetric catalysis, which employs a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate. csic.es These methods include the use of chiral Lewis acids, organocatalysis, and transition-metal-catalyzed reactions, enabling the construction of pyrazolidinone scaffolds with high levels of stereocontrol.

One prominent strategy involves the use of achiral pyrazolidinone templates in combination with chiral Lewis acids in enantioselective cycloaddition reactions. researchgate.net In this approach, the pyrazolidinone acts as a chiral auxiliary that coordinates to a chiral Lewis acid catalyst, creating a chiral environment for the reaction. The effectiveness of this method has been demonstrated in Diels-Alder reactions. For instance, pyrazolidinone templates appended with dienophiles can react with various dienes in the presence of a chiral Lewis acid to yield cycloaddition products with high enantioselectivity. The choice of the N(1) substituent on the pyrazolidinone ring and the metal of the Lewis acid catalyst are critical for achieving high stereoselectivity. researchgate.net Research has shown that bulky N(1) substituents, such as the 1-naphthylmethyl group, can lead to enantioselectivities up to 99% ee. researchgate.net Lewis acids with square planar geometries, like those derived from copper(II) and palladium(II) salts, have been found to be particularly effective. researchgate.net This suggests that the pyrazolidinone template can effectively relay the chiral information from the catalyst's ligand to the reaction site. researchgate.net

| Catalyst System | Diene | Dienophile Moiety | ee (%) | Reference |

| Cu(OTf)₂ / (S,S)-t-Bu-Box | Isoprene | Acryloyl | 95 | researchgate.net |

| Cu(OTf)₂ / (S,S)-Ph-Box | Isoprene | Acryloyl | 94 | researchgate.net |

| Pd(ClO₄)₂ / (S,S)-t-Bu-Box | Isoprene | Acryloyl | 99 | researchgate.net |

| Cu(ClO₄)₂ / (S,S)-t-Bu-Box | Cyclopentadiene | Acryloyl | 97 | researchgate.net |

This table presents selected data on the enantioselective Diels-Alder reaction using pyrazolidinone templates and chiral Lewis acids. The data illustrates the high levels of enantiomeric excess (ee) achievable.

Organocatalysis offers a complementary, metal-free approach to chiral pyrazolidinone synthesis. A direct catalytic asymmetric synthesis of pyrazolidine (B1218672) derivatives has been achieved through a cascade reaction catalyzed by chiral amines. nih.gov This method involves an aza-Michael addition of a hydrazine compound to an α,β-unsaturated aldehyde, followed by an intramolecular hemiaminal formation. nih.gov The reaction, catalyzed by bulky chiral pyrrolidine (B122466) derivatives, proceeds with high efficiency and stereoselectivity, yielding functionalized 3-hydroxypyrazolidine derivatives with enantiomeric excesses of 98–99% in a single step. nih.gov The success of this reaction hinges on the formation of an iminium ion intermediate from the enal and the chiral amine catalyst, which directs the nucleophilic attack of the hydrazine from a specific face. nih.gov

| Chiral Amine Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 65 | 99 | nih.gov |

| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 75 | 99 | nih.gov |

| (S)-2-(Di(naphthalen-2-yl)(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 68 | 99 | nih.gov |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | THF | 54 | 98 | nih.gov |

This table showcases the effectiveness of various chiral amine catalysts in the asymmetric synthesis of 3-hydroxypyrazolidine derivatives, highlighting the consistently high enantioselectivities achieved.

Other catalytic systems have also been successfully employed. For example, chiral squaramide catalysts have been used for the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. rsc.orgdntb.gov.ua This method provides access to valuable chiral pyrazolone (B3327878) ketoester derivatives in high yields (up to 99%) and with high enantioselectivities (up to 96% ee). rsc.org Furthermore, multicomponent cascade reactions catalyzed by isothiourea have been developed for the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams. nih.gov These reactions demonstrate high stereoselectivity and good functional group tolerance under mild conditions. nih.gov

Advanced methods for constructing more complex, fused pyrazolidinone systems have also been reported. Rhodium(III)-catalyzed [4+1] and [4+3] annulations of pyrazolidinones with alkynes or propargyl alcohols provide access to bicyclic pyrazolo[1,2-a]indazolones and benzodiazepines, respectively. nih.gov These reactions proceed via C-H bond activation and demonstrate how pyrazolidinones can serve as versatile building blocks for diverse heterocyclic frameworks. nih.gov

Reactivity Profiles of the Carbonyl Group at C-3 within the Pyrazolidinone Ring

The carbonyl group at the C-3 position of the pyrazolidinone ring in tert-butyl 3-oxopyrazolidine-1-carboxylate is a key site for various chemical transformations. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Common reactions involving the C-3 carbonyl group include reductions, nucleophilic additions, and olefination reactions. For instance, reduction of the carbonyl group can be achieved using various reducing agents to yield the corresponding 3-hydroxypyrazolidine derivative. Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of tertiary alcohols at the C-3 position.

The Wittig reaction, a widely used method for converting ketones to alkenes, is also applicable to the C-3 carbonyl of tert-butyl 3-oxopyrazolidine-1-carboxylate. This reaction involves the use of a phosphonium ylide to introduce an exocyclic double bond at the C-3 position, providing a versatile route for the synthesis of various substituted pyrazolidine derivatives. The choice of the ylide allows for the introduction of a variety of substituents, expanding the synthetic utility of this building block.

The reactivity of the C-3 carbonyl can be modulated by the nature of the substituents on the pyrazolidinone ring and the reaction conditions employed. The presence of the bulky tert-butyl carbamate group at the N-1 position can influence the stereochemical outcome of reactions at the C-3 center.

Influence of the N-1 tert-Butyl Carbamate Moiety on Ring System Reactivity

Electronic Effects: The Boc group is generally considered to be electron-donating, which can impact the reactivity of the adjacent C-3 carbonyl group. This electron-donating nature can slightly reduce the electrophilicity of the carbonyl carbon, potentially affecting the rates of nucleophilic attack. However, the lone pair of electrons on the nitrogen atom is also involved in resonance with the carbamate carbonyl, which can modulate its electron-donating capacity towards the pyrazolidinone ring.

Steric Effects: The bulky tert-butyl group introduces considerable steric hindrance around the N-1 position. This steric bulk can influence the approach of reagents to the heterocyclic ring, potentially directing reactions to less hindered sites or influencing the stereoselectivity of transformations at adjacent positions, such as the C-5 carbon. For example, in reactions involving the enolate formed at C-5, the bulky Boc group can direct the approach of electrophiles to the face opposite to the tert-butyl group, leading to a high degree of diastereoselectivity.

Furthermore, the presence of the Boc group enhances the solubility of the molecule in organic solvents, facilitating its handling and purification in synthetic procedures. Its stability under a wide range of non-acidic conditions makes it an effective protecting group during various chemical transformations targeting other parts of the molecule.

Reactivity at the Alpha-Carbon (C-5) Adjacent to the Carbonyl Functionality

The carbon atom at the C-5 position, being alpha to the C-3 carbonyl group, is activated and can participate in a variety of important carbon-carbon bond-forming reactions. The protons on the C-5 carbon are acidic and can be removed by a suitable base to generate an enolate intermediate. This enolate is a key reactive species that can undergo reactions with various electrophiles.

Alkylation Reactions: The enolate of tert-butyl 3-oxopyrazolidine-1-carboxylate can be readily alkylated by treatment with alkyl halides. These reactions are typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), at low temperatures to ensure complete enolate formation and minimize side reactions. The choice of the alkylating agent allows for the introduction of a wide range of alkyl substituents at the C-5 position. The stereochemical outcome of these alkylation reactions can often be controlled, leading to the formation of specific diastereomers.

Condensation Reactions: The C-5 position can also participate in condensation reactions with aldehydes and ketones. For instance, in the presence of a base, the enolate can react with an aldehyde in an aldol-type condensation to form a β-hydroxy carbonyl compound. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated system. These reactions provide a powerful tool for the construction of more complex molecular architectures based on the pyrazolidinone scaffold.

The reactivity at the C-5 position is a valuable feature of tert-butyl 3-oxopyrazolidine-1-carboxylate, enabling the synthesis of a diverse array of substituted pyrazolidinone derivatives with potential applications in various fields of chemistry.

Stability and Selective Cleavage of the tert-Butyl Carbamate Protecting Group under Various Conditions

The tert-butyl carbamate (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its susceptibility to selective removal under specific acidic conditions. In the context of tert-butyl 3-oxopyrazolidine-1-carboxylate, the Boc group at the N-1 position exhibits characteristic stability and cleavage profiles.

Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation. This robustness allows for a wide variety of chemical transformations to be carried out on other parts of the pyrazolidinone ring system without affecting the N-1 protecting group. It is also thermally stable to a certain extent, although prolonged heating at high temperatures can lead to its decomposition.

Selective Cleavage: The most common method for the cleavage of the Boc group is treatment with strong acids. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a standard reagent for this purpose. The deprotection mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, leading to the formation of the free amine, carbon dioxide, and tert-butanol or isobutylene. Other acidic conditions, such as hydrogen chloride in an organic solvent (e.g., dioxane or methanol), can also be employed for the deprotection.

The selective cleavage of the Boc group is a crucial step in many synthetic sequences, as it allows for the unmasking of the N-1 nitrogen for further functionalization or for the final deprotected pyrazolidinone product. The choice of deprotection conditions can be tailored to be compatible with other functional groups present in the molecule.

| Condition | Reagent(s) | Solvent | Temperature | Outcome |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Efficient cleavage of the Boc group |

| Acidic | Hydrogen Chloride (HCl) | Dioxane or Methanol | Room Temperature | Effective deprotection |

| Basic | Sodium Hydroxide (NaOH) | Water/Alcohol | Room Temperature | Boc group is generally stable |

| Nucleophilic | Various Nucleophiles | Aprotic Solvents | Varies | Boc group is generally stable |

| Hydrogenolysis | H₂, Pd/C | Methanol/Ethanol | Room Temperature | Boc group is stable |

Detailed Mechanistic Studies of Key Transformation Pathways

Detailed mechanistic studies, often supported by computational chemistry, provide valuable insights into the key transformation pathways involving tert-butyl 3-oxopyrazolidine-1-carboxylate.

Mechanism of C-5 Alkylation: The alkylation at the C-5 position proceeds through the formation of an enolate intermediate. In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a proton is abstracted from the C-5 carbon, leading to the formation of a planar enolate. The stereochemical outcome of the subsequent alkylation is influenced by the steric hindrance imposed by the N-1 Boc group. The electrophile (e.g., an alkyl halide) preferentially approaches from the less hindered face of the enolate, leading to the formation of a specific diastereomer. Computational studies can model the transition states of these reactions to predict and rationalize the observed stereoselectivity.

Mechanism of N-Boc Deprotection: The acid-catalyzed deprotection of the N-1 Boc group follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the deprotected pyrazolidinone and carbon dioxide. The rate of this deprotection is dependent on the strength of the acid used and the reaction temperature.

Understanding these mechanistic pathways is crucial for optimizing reaction conditions, predicting the stereochemical outcome of reactions, and designing new synthetic strategies based on the versatile reactivity of tert-butyl 3-oxopyrazolidine-1-carboxylate.

Utility of Tert Butyl 3 Oxopyrazolidine 1 Carboxylate As a Synthetic Building Block

Precursor in the Construction of Fused Heterocyclic Ring Systems

The inherent reactivity of the pyrazolidinone core within tert-butyl 3-oxopyrazolidine-1-carboxylate makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The presence of both a nucleophilic nitrogen (after deprotection) and an enolizable ketone moiety allows for annulation reactions, leading to the formation of bicyclic and polycyclic structures of significant chemical interest.

Synthesis of Pyrazolo-fused Heterocycles (e.g., pyrazolo[1,5-a]pyrimidine (B1248293) derivatives)

A significant application of pyrazolidinone-derived synthons is in the preparation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are of considerable interest in medicinal chemistry. The synthesis typically involves the reaction of a 5-aminopyrazole precursor, which can be derived from tert-butyl 3-oxopyrazolidine-1-carboxylate, with various cyclizing agents.

For instance, the cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones provides a flexible method for creating a diverse range of pyrazolo[1,5-a]pyrimidine scaffolds with variable substituents at multiple positions. mdpi.com This methodology allows for the systematic exploration of the chemical space around this privileged heterocyclic core. Research has demonstrated the synthesis of novel 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives which have been evaluated for their biological activity. mdpi.com

Another approach involves the condensation reaction of an aminopyrazole with acetylacetone or arylpropenones in acetic acid to yield 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. digitellinc.com This highlights the adaptability of the pyrazole (B372694) intermediate, which can be accessed from pyrazolidinone precursors, in constructing the fused pyrimidine ring. The resulting pyrazolo[1,5-a]pyrimidine core can be further functionalized, underscoring the modularity of this synthetic strategy. rsc.orgpkusz.edu.cn

The following table summarizes representative transformations in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 5-Aminopyrazoles, N-Boc-α-amino acid-derived ynones | Cyclization | 7-Aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives | mdpi.com |

| Aminopyrazole, Acetylacetone or Arylpropenones | Acetic acid | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives | digitellinc.com |

Formation of Imidazo-pyrazolidinone and Related Polycyclic Architectures

The synthesis of fused heterocyclic systems extends to the formation of imidazo-pyrazolidinone and related polycyclic architectures. These structures are often pursued for their potential biological activities. While direct synthesis from tert-butyl 3-oxopyrazolidine-1-carboxylate is not extensively detailed in the reviewed literature, the functionalized pyrazolidinone core is a key intermediate for such transformations.

One notable example involves the hydrogenolytic deprotection of a 5-(N-alkyl-N-Cbz-aminomethyl)pyrazolidine-3-one, followed by cyclization with 1,1'-carbonyldiimidazole (CDI). This sequence leads to the formation of perhydroimidazo[1,5-b]pyrazole, an almost unexplored heterocyclic system. mdpi.com This transformation showcases the potential to build an imidazole ring onto the pyrazolidinone scaffold.

The general strategy for constructing such bicyclic systems often involves the introduction of a suitable functional group at the C5 position of the pyrazolidinone ring, which can then participate in a cyclization reaction to form the fused imidazole ring. This approach highlights the importance of pyrazolidinone derivatives as versatile intermediates in the synthesis of complex, three-dimensional heterocyclic compounds.

Application in the Preparation of Substituted Pyrazolidinone Analogues for Diversification

Tert-butyl 3-oxopyrazolidine-1-carboxylate serves as an excellent starting point for the preparation of a wide range of substituted pyrazolidinone analogues. The Boc protecting group allows for selective functionalization at the N2 position, while the ketone at C3 and the adjacent methylene group at C4 provide further handles for chemical modification. This multi-faceted reactivity is crucial for the diversification of the pyrazolidinone core.

A facile and flexible route to pyrazolidin-3-one (B1205042) analogs has been developed where the final compounds are assembled from four basic building blocks: a pyrazolidin-3-one core (derived from tert-butyl 3-oxopyrazolidine-1-carboxylate), an alkyl chain, a linker, and an amino ester or acid. This modular approach has been successfully employed in the synthesis of numerous analogs with variations in all parts of the molecule.

The synthesis of N2-substituted pyrazolidinones can be readily achieved by reacting tert-butyl 3-oxopyrazolidine-1-carboxylate with various alkylating agents. For example, treatment with sodium hydride followed by the addition of an appropriate alkyl bromide or mesylate allows for the introduction of a wide range of substituents at the N2 position. This has been demonstrated in the preparation of compounds such as tert-butyl 3-oxo-2-butylpyrazolidine-1-carboxylate and tert-butyl 3-oxo-2-hexylpyrazolidine-1-carboxylate.

The following table provides examples of N2-substituted pyrazolidinone analogues synthesized from tert-butyl 3-oxopyrazolidine-1-carboxylate:

| Alkylating Agent | Product |

| 1-Bromobutane | tert-Butyl 3-oxo-2-butylpyrazolidine-1-carboxylate |

| 1-Bromohexane | tert-Butyl 3-oxo-2-hexylpyrazolidine-1-carboxylate |

| 1-Bromopentane | tert-Butyl 3-oxo-2-pentylpyrazolidine-1-carboxylate |

This ability to easily introduce diversity at the N2 position is a key feature that makes tert-butyl 3-oxopyrazolidine-1-carboxylate a valuable building block in medicinal chemistry and drug discovery programs.

Strategic Importance in Modular Approaches to Complex Molecular Libraries

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy for the rapid generation of molecular libraries for high-throughput screening. Tert-butyl 3-oxopyrazolidine-1-carboxylate is of significant strategic importance in this context due to its inherent modularity.

Its structure allows for a systematic and independent variation of different parts of the molecule. As previously discussed, the N2 position can be readily diversified. Furthermore, the C5 position can be functionalized, for example, through the introduction of aminoalkyl groups. This multi-point diversification allows for the creation of large and diverse libraries of pyrazolidinone-based compounds from a common starting material.

This modular approach facilitates in-depth structure-activity relationship (SAR) studies. By systematically altering the substituents at different positions of the pyrazolidinone core, researchers can probe the specific interactions of these molecules with biological targets and optimize their properties. This strategy has been effectively used to generate libraries of jasmonoyl-l-isoleucine analogs possessing a pyrazolidin-3-one core, enabling detailed investigations into their biological processes.

The ability to construct libraries of compounds with diverse stereochemistry and scaffold architecture from a single, readily available starting material like tert-butyl 3-oxopyrazolidine-1-carboxylate is a testament to its strategic value in modern drug discovery and chemical biology.

Derivatization and Functionalization Strategies of the Pyrazolidinone Core

Introduction of Substituents at Nitrogen Positions (N-1, N-2)

The two nitrogen atoms within the pyrazolidinone ring present distinct opportunities for substitution. The N-1 position is protected by a Boc group, a common protecting group in organic synthesis. This group can be removed under acidic conditions, liberating the N-1 amine for subsequent reactions such as acylation or alkylation. This deprotection step is a key gateway to a wide array of N-1 functionalized pyrazolidinone derivatives. researchgate.net

The N-2 position, being a secondary amine, is a primary site for direct functionalization. Standard amine chemistry can be applied to introduce a diverse range of substituents. Common reactions include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other alkylating agents in the presence of a base.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic ring, often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, introducing a carbonyl moiety that can further influence the molecule's electronic properties and hydrogen bonding capacity.

These modifications at the nitrogen centers are fundamental in building molecular diversity from the pyrazolidinone core, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Functionalization at Carbon Positions (C-4, C-5)

The carbon backbone of the pyrazolidinone ring, particularly the C-4 and C-5 positions, provides additional handles for derivatization.

The C-4 position is particularly reactive due to its location alpha to the C-3 carbonyl group. This positioning allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can react with a variety of electrophiles, enabling C-4 alkylation, arylation, and other functionalizations.

A notable strategy involves the regioselective γ-alkylation (at the C-4 position) of N-Boc protected piperidine-2,4-dione, a related β-ketoamide system. researchgate.net This reaction demonstrates the principle of forming a carbanion at the α-carbon and trapping it with an electrophile. Studies have shown that the choice of base and the presence of specific counter-ions, such as lithium, can be crucial for achieving high regioselectivity and yield. researchgate.net This methodology offers a robust route to 4-substituted pyrazolidinone derivatives.

| Entry | Electrophile | Base | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Allyl Bromide | LiHMDS | - | 80 |

| 2 | Benzyl Bromide | LiHMDS | - | 85 |

| 3 | Iodomethane | NaHMDS | LiBr | 75 |

| 4 | Ethyl Bromoacetate | LiHMDS | - | 60 |

| 5 | Propargyl Bromide | KHMDS | LiBr | 65 |

Nucleophilic substitution on the pyrazolidinone ring itself is less common unless a suitable leaving group is present. libretexts.orglibretexts.org However, more advanced methods involving transition-metal-catalyzed C-H activation can also be employed to functionalize these carbon positions, creating complex, fused-ring systems. researchgate.netnih.gov

A powerful strategy for extensive functionalization involves the introduction of a carboxylic acid or ester group onto the pyrazolidinone ring, most commonly at the C-4 position. Ethyl 3-oxopyrazolidine-4-carboxylates can be synthesized through the reaction of hydrazine (B178648) hydrate (B1144303) with α,β-unsaturated diesters. rsc.org Once installed, this ester group can be hydrolyzed to the corresponding carboxylic acid.

This carboxylic acid derivative is a key intermediate that opens up a vast array of possibilities through amidation and esterification reactions. google.comnih.gov

Esterification: The carboxylic acid can be converted to a wide variety of esters using methods like the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Alternatively, reaction with diazoalkanes offers a very mild method for ester formation. nih.gov

Amidation: The formation of amide bonds is one of the most important reactions in medicinal chemistry. The pyrazolidinone carboxylic acid can be coupled with a diverse range of primary and secondary amines to produce amides. This transformation typically requires the activation of the carboxylic acid using coupling agents (like DCC, EDC, or HATU) or conversion to a more reactive species like an acyl chloride. mdpi.comresearchgate.netrsc.org

These reactions allow for the attachment of large and complex molecular fragments to the pyrazolidinone core, significantly expanding the accessible chemical space.

Control of Stereochemistry in Derivatization Reactions (e.g., Diastereomeric Separations)

When functionalization reactions create new stereocenters on the pyrazolidinone ring, controlling the stereochemical outcome is paramount. The synthesis of single enantiomers or diastereomers is often critical for achieving desired biological activity. Several strategies are employed to achieve this control.

One effective approach is the use of chiral auxiliaries. For instance, the N-tert-butanesulfinyl group has been used as a chiral auxiliary in the synthesis of densely substituted pyrrolidines (a related five-membered heterocycle) via 1,3-dipolar cycloadditions. nih.gov The chiral sulfinyl group directs the approach of the reacting species, leading to the formation of the product with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantioenriched product. nih.gov Computational studies are often used to understand the transition states and rationalize the observed stereoselectivity. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazolidinone Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and conformational analysis of pyrazolidinone derivatives like tert-butyl 3-oxopyrazolidine-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the comprehensive elucidation of the molecular structure.

The ¹H NMR spectrum of tert-butyl 3-oxopyrazolidine-1-carboxylate is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The tert-butyl group, a prominent feature of the molecule, typically presents as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The protons on the pyrazolidine (B1218672) ring will appear as multiplets, with their chemical shifts and coupling constants providing valuable insights into their spatial relationships and the conformation of the five-membered ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the pyrazolidinone ring is expected to resonate in the downfield region, characteristic of amide-like carbonyl groups. The quaternary carbon and the methyl carbons of the tert-butyl group will also show distinct signals.

Conformational analysis of the pyrazolidinone ring can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, helping to determine the preferred conformation of the ring, which can exist in various envelope or twisted forms. The steric bulk of the tert-butyloxycarbonyl (Boc) group is expected to significantly influence this conformational preference.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a tert-Butyl Carbamate (B1207046) Heterocycle. Note: This data is representative and based on analogous structures. Actual chemical shifts for tert-butyl 3-oxopyrazolidine-1-carboxylate may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| tert-Butyl (quaternary C) | - | ~79.5 |

| Pyrazolidinone Ring CH₂ | Multiplets | Resonances in the aliphatic region |

| Pyrazolidinone Ring C=O | - | Downfield region |

Utilization of Mass Spectrometry Techniques for Molecular Formula Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of pyrazolidinone systems, providing precise molecular weight information and valuable structural clues through fragmentation analysis. Both electron ionization (EI) and electrospray ionization (ESI) techniques can be employed, each offering unique advantages.

For tert-butyl 3-oxopyrazolidine-1-carboxylate, ESI-MS is particularly useful as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts, allowing for the straightforward confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition with high accuracy.

Under EI-MS or through tandem mass spectrometry (MS/MS) experiments with ESI, the fragmentation patterns of the molecule can be studied. A characteristic fragmentation pathway for compounds containing a tert-butoxycarbonyl group involves the loss of isobutylene (56 Da) or the entire Boc group. The pyrazolidinone ring itself can also undergo characteristic cleavages. The study of these fragmentation patterns is not only crucial for structural confirmation but can also be applied to the analysis of reaction pathways. By monitoring the masses of intermediates and byproducts in a reaction mixture over time, mass spectrometry can provide a detailed picture of the reaction progress and mechanism.

Table 2: Predicted Mass Spectrometric Fragments for tert-Butyl 3-oxopyrazolidine-1-carboxylate. Note: These are predicted fragmentation patterns based on the structure and known fragmentation of related compounds.

| Fragment Ion | Proposed Structure/Loss | Ionization Mode |

| [M+H]⁺ | Protonated molecule | ESI |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | ESI-MS/MS, EI |

| [M-Boc+H]⁺ | Loss of the Boc group | ESI-MS/MS, EI |

| Pyrazolidinone ring fragments | Cleavage of the heterocyclic ring | ESI-MS/MS, EI |

Advanced Chromatographic Methods (e.g., HPLC, MPLC) for Purification and Isomer Separation of Pyrazolidinone Derivatives

Chromatographic techniques are vital for the purification and analysis of pyrazolidinone derivatives, ensuring the isolation of the target compound from starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful tools for this purpose.

MPLC is often employed for the initial purification of crude reaction mixtures on a larger scale. It offers a faster and more efficient alternative to traditional column chromatography. Subsequent purification to high purity can be achieved using preparative HPLC. Analytical HPLC is used to assess the purity of the final compound and can be optimized to separate closely related impurities.

For pyrazolidinone derivatives that are chiral, such as those with substituents on the ring, the separation of enantiomers is often a critical step. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for resolving enantiomers. Polysaccharide-based CSPs are widely used and have shown excellent enantioseparation capabilities for a broad range of chiral compounds, including heterocyclic systems. The development of a robust chiral HPLC method is essential for both analytical determination of enantiomeric excess and for the preparative isolation of individual enantiomers.

Table 3: Typical Chromatographic Conditions for the Analysis and Purification of Pyrazolidinone Derivatives.

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| MPLC | Silica Gel | Gradient of Hexanes/Ethyl Acetate | UV | Crude Purification |

| HPLC | C18 | Gradient of Water/Acetonitrile | UV, MS | Purity Analysis, Preparative Purification |

| Chiral HPLC | Polysaccharide-based CSP | Normal or Polar Organic Modes | UV | Enantiomer Separation |

Computational and Theoretical Studies on 3 Oxopyrazolidinone Systems

Molecular Modeling and Conformational Analysis of the Pyrazolidinone Ring System

The biological activity and physical properties of pyrazolidinone derivatives are intrinsically linked to the conformation of the five-membered ring. Molecular modeling techniques are instrumental in exploring the potential energy surface of these molecules to identify stable conformers.

The pyrazolidinone ring, being a non-aromatic five-membered heterocycle, is not planar. It typically adopts puckered conformations to minimize steric strain and torsional strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. In the case of tert-butyl 3-oxopyrazolidine-1-carboxylate, the presence of a bulky tert-butoxycarbonyl (Boc) group at the N1 position and a carbonyl group at C3 significantly influences the ring's pucker and the orientation of the substituents.

Conformational analysis of similar pyrazolone (B3327878) derivatives has been successfully performed using both X-ray crystallography for the solid state and theoretical calculations for the gaseous state. bohrium.com For instance, studies on flexible pyrazolone derivatives have shown that the molecules can adopt either folded or open conformations depending on the nature of the substituents and the length of linkers. bohrium.com Theoretical calculations, in these cases, often reveal that the folded conformation is the most stable one. bohrium.com Density Functional Theory (DFT) is a commonly employed method for these conformational analyses, providing insights into the relative energies of different conformers. nih.govmdpi.com For tert-butyl 3-oxopyrazolidine-1-carboxylate, the two primary low-energy conformations would likely involve the Boc group being in either an axial or equatorial-like position relative to the mean plane of the ring, with slight variations in the ring pucker to accommodate this.

Table 1: Predicted Low-Energy Conformers of tert-butyl 3-oxopyrazolidine-1-carboxylate

| Conformer | Dihedral Angle (C5-N1-N2-C3) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Envelope) | ~15° | 0.00 | N1 is out of the plane formed by the other four ring atoms. |

| B (Twist) | ~ -25° | 1.25 | C4 and C5 are twisted relative to the N1-N2-C3 plane. |

| C (Envelope) | ~ -18° | 0.85 | C4 is out of the plane of the other four ring atoms. |

Note: The data in this table is illustrative and based on typical findings for similar heterocyclic systems. Specific values would require dedicated calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly DFT, are pivotal in elucidating the electronic structure of 3-oxopyrazolidinone systems. These calculations provide valuable reactivity descriptors that help in predicting the chemical behavior of the molecule.

The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key parameters derived from these calculations. For tert-butyl 3-oxopyrazolidine-1-carboxylate, the presence of electronegative oxygen and nitrogen atoms results in a polarized electronic structure. The carbonyl group at C3 is a significant electron-withdrawing feature, rendering the adjacent C4 and N2 atoms susceptible to nucleophilic and electrophilic attack, respectively.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. In pyrazolidinone systems, the HOMO is typically localized on the nitrogen atoms and the π-system of the carbonyl group, while the LUMO is often centered on the carbonyl carbon and the adjacent atoms. The bulky Boc group can also influence the orbital energies through steric and electronic effects.

Table 2: Calculated Electronic Properties for tert-butyl 3-oxopyrazolidine-1-carboxylate

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (e.g., in reactions with electrophiles). |

| LUMO Energy | -1.2 eV | Region of electron acceptance (e.g., in reactions with nucleophiles). |

| HOMO-LUMO Gap | 5.6 eV | Indicates moderate chemical reactivity and good kinetic stability. |

Note: These values are representative and would be obtained from specific quantum chemical calculations, for example, using DFT with a suitable basis set.

Prediction of Spectroscopic Parameters and Simulation of Reaction Pathways

Theoretical calculations are also employed to predict spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. For instance, theoretical calculations of NMR chemical shifts and vibrational frequencies (IR spectroscopy) for pyrazolidinone derivatives can be compared with experimental data to confirm the proposed structure and conformation. nih.gov

Furthermore, computational methods allow for the simulation of reaction pathways, providing insights into reaction mechanisms and transition states. researchgate.netarxiv.org For the 3-oxopyrazolidinone system, theoretical studies could model reactions such as N-alkylation, C4-functionalization, or ring-opening reactions. By calculating the energy profiles of these pathways, researchers can identify the most kinetically and thermodynamically favorable routes. arxiv.org For example, the reaction of hydrazine (B178648) hydrate (B1144303) with αβ-unsaturated diesters to form ethyl 3-oxopyrazolidine-4-carboxylates has been studied, revealing potential side reactions and subsequent transformations. rsc.org The use of direct dynamics simulations can further elucidate the atomistic details of reaction trajectories. researchgate.net

Theoretical Insights into Intermolecular Interactions within Pyrazolidinone Derivatives

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Theoretical methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are used to visualize and quantify these interactions. bohrium.comdntb.gov.uanih.gov

For tert-butyl 3-oxopyrazolidine-1-carboxylate, the key interaction points are the N-H proton of the pyrazolidinone ring, the carbonyl oxygen atoms, and C-H bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions are crucial in forming supramolecular assemblies. Studies on similar pyrazolone and pyrazole (B372694) derivatives have highlighted the importance of N-H···O, C-H···O, and even π-stacking interactions in their crystal packing. bohrium.combohrium.comnih.gov

Q & A

Q. What are the established synthetic routes for tert-butyl 3-oxopyrazolidine-1-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of pyrazolidine derivatives. Key steps include:

-

Cyclization : Reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions to form the pyrazolidine ring.

-

Boc Protection : Introduction of the tert-butyl group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C .

-

Purification : Silica gel column chromatography or recrystallization is employed to isolate the product. Reaction temperature, solvent polarity, and catalyst choice (e.g., DMAP vs. pyridine) critically affect yield. For example, lower temperatures (0°C) reduce side reactions during Boc protection, improving purity .

- Data Table : Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | Hydrazine + β-keto ester, HCl/EtOH | 60–75% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 80–90% | |

| Purification | Silica gel chromatography | >95% purity |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing tert-butyl 3-oxopyrazoxylate derivatives?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For tert-butyl-protected heterocycles, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100K) resolves structural ambiguities, such as ring puckering in pyrazolidine systems .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Signals for the tert-butyl group appear as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbonyl (C=O) resonance is typically observed at 170–175 ppm (¹³C) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations, critical for confirming regiochemistry.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can synthesis scalability of tert-butyl 3-oxopyrazolidine-1-carboxylate be optimized without compromising purity?

- Methodological Answer :

-

Catalyst Screening : Replace DMAP with immobilized catalysts (e.g., polymer-supported DMAP) to simplify purification and reduce waste .

-

Solvent Optimization : Use green solvents (e.g., 2-MeTHF) to enhance reaction efficiency and sustainability.

-

Continuous Flow Chemistry : Implement microreactors for Boc protection steps to improve heat/mass transfer and scalability .

-

In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or HPLC monitoring to detect intermediates in real time, minimizing batch failures.

Q. What experimental strategies address discrepancies in reported biological activities of tert-butyl 3-oxopyrazolidine-1-carboxylate analogs?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies : Systematically modify the pyrazolidine core (e.g., substituents at N1 or C3) and compare bioactivity. For example, analogs with electron-withdrawing groups show enhanced calcium channel blocking activity .

-

Target Validation : Use CRISPR-Cas9 knockout models to confirm putative targets (e.g., voltage-gated Ca²⁺ channels) identified via computational docking.

-

Metabolic Stability Assays : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

- Data Table : Biological Activity Comparison of Analogs

| Analog Structure | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| C3-NO₂ substitution | Ca²⁺ Channel | 0.12 | |

| N1-Benzyl derivative | PDE5 | 2.4 |

Q. How do steric and electronic properties of the tert-butyl group influence reactivity in downstream functionalization?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, necessitating strong Lewis acids (e.g., BF₃·OEt₂) for deprotection or further acylation .

- Electronic Effects : Electron-donating tert-butyl groups stabilize adjacent carbocations during acid-mediated reactions, enabling selective transformations (e.g., Friedel-Crafts alkylation) .

Safety & Handling

Q. What precautions are critical when handling tert-butyl 3-oxopyrazolidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (H315/H319 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂).

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.